2-Methylthio-2-imidazoline-4,5-d4, Hydroiodide
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Overview
Description
2-Methylthio-2-imidazoline-4,5-d4, Hydroiodide is a stable isotope-labeled compound with the molecular formula C4H4D4N2S·HI and a molecular weight of 248.12 . It is a derivative of imidazoline, a class of heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This compound is particularly useful in various scientific research applications due to its unique properties.
Preparation Methods
The synthesis of 2-Methylthio-2-imidazoline-4,5-d4, Hydroiodide involves several steps. One common method includes the reaction of 2-methylthio-2-imidazoline with deuterium oxide (D2O) to introduce deuterium atoms at specific positions . The resulting deuterated compound is then treated with hydroiodic acid (HI) to form the hydroiodide salt . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Methylthio-2-imidazoline-4,5-d4, Hydroiodide undergoes various chemical reactions, including:
Scientific Research Applications
2-Methylthio-2-imidazoline-4,5-d4, Hydroiodide is used in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-Methylthio-2-imidazoline-4,5-d4, Hydroiodide involves its interaction with specific molecular targets. The imidazoline ring can interact with various enzymes and receptors, modulating their activity . The deuterium atoms in the compound provide stability and can influence the compound’s pharmacokinetics and pharmacodynamics . The sulfur atom can participate in redox reactions, further contributing to the compound’s biological activity .
Comparison with Similar Compounds
2-Methylthio-2-imidazoline-4,5-d4, Hydroiodide can be compared with other similar compounds, such as:
2-Methylthio-2-imidazoline: The non-deuterated version of the compound, which lacks the stability provided by deuterium atoms.
2-Methylsulfanyl-4,5-dihydro-1H-imidazole hydrogen iodide: Another similar compound with slight variations in its structure and properties.
2-Amino-1-(2-imidazolin-2-yl)-2-imidazoline: A related compound used in the synthesis of pharmaceutical agents.
The uniqueness of this compound lies in its deuterium labeling, which enhances its stability and provides distinct advantages in research applications .
Properties
IUPAC Name |
4,4,5,5-tetradeuterio-2-methylsulfanyl-1H-imidazole;hydroiodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S.HI/c1-7-4-5-2-3-6-4;/h2-3H2,1H3,(H,5,6);1H/i2D2,3D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZRSEUDGCFXIH-DAHDXRBSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1.I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N=C(N1)SC)([2H])[2H])[2H].I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9IN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858097 |
Source
|
Record name | 2-(Methylsulfanyl)(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazole--hydrogen iodide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
557064-36-5 |
Source
|
Record name | 2-(Methylsulfanyl)(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazole--hydrogen iodide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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